N-sec-Butyl-N-methyl-D-gluconamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-sec-Butyl-N-methyl-D-gluconamide typically involves the reaction of D-gluconic acid with sec-butylamine and methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures before being released for commercial use .
Chemical Reactions Analysis
Types of Reactions: N-sec-Butyl-N-methyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: N-sec-Butyl-N-methyl-D-gluconamide is used as a building block in organic synthesis. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a reagent for studying enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms .
Medicine: Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents .
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of N-sec-Butyl-N-methyl-D-gluconamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- N-sec-Butyl-D-gluconamide
- N-methyl-D-gluconamide
- N-sec-Butyl-N-ethyl-D-gluconamide
Comparison: N-sec-Butyl-N-methyl-D-gluconamide is unique due to the presence of both sec-butyl and methyl groups attached to the amide nitrogen. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of sec-butyl and methyl groups enhances its solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
93804-58-1 |
---|---|
Molecular Formula |
C11H23NO6 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-butan-2-yl-2,3,4,5,6-pentahydroxy-N-methylhexanamide |
InChI |
InChI=1S/C11H23NO6/c1-4-6(2)12(3)11(18)10(17)9(16)8(15)7(14)5-13/h6-10,13-17H,4-5H2,1-3H3/t6?,7-,8-,9+,10-/m1/s1 |
InChI Key |
BRWJJCMXKXHBHJ-JOWTZPLGSA-N |
Isomeric SMILES |
CCC(C)N(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCC(C)N(C)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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